4-Iodobutyl Pivalate
CAS No.: 82131-05-3
Cat. No.: VC3798493
Molecular Formula: C9H17IO2
Molecular Weight: 284.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82131-05-3 |
|---|---|
| Molecular Formula | C9H17IO2 |
| Molecular Weight | 284.13 g/mol |
| IUPAC Name | 4-iodobutyl 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C9H17IO2/c1-9(2,3)8(11)12-7-5-4-6-10/h4-7H2,1-3H3 |
| Standard InChI Key | MGIGUULSKMFMTP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)OCCCCI |
| Canonical SMILES | CC(C)(C)C(=O)OCCCCI |
Introduction
Structural and Physicochemical Properties
4-Iodobutyl pivalate features a four-carbon alkyl chain terminated by an iodine atom and esterified with pivalic acid (2,2-dimethylpropanoic acid). The pivalate group’s bulkiness enhances steric protection of the ester carbonyl, while the iodobutyl segment serves as a potent electrophile. Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 262.025 °C at 760 mmHg |
| Density | 1.425 g/cm³ |
| LogP | 2.79 |
| Solubility | Soluble in THF, DCM, DMSO |
The iodine atom’s polarizability and leaving group ability make this compound highly reactive in nucleophilic substitutions and transition-metal-catalyzed couplings .
Synthesis and Scalability
Primary Synthetic Routes
The most efficient method involves the reaction of tetrahydrofuran (THF) with pivaloyl iodide under solvent-free conditions. This approach, reported by Vulcanchem, achieves yields exceeding 85% within minutes at room temperature:
Alternative pathways include the iodination of 4-chlorobutyl pivalate using sodium iodide in acetone, though this method requires longer reaction times (48 hours at 60°C) .
Eco-Friendly Advancements
Recent developments emphasize green chemistry principles. A 2023 study demonstrated that ultrasonic irradiation reduces reaction times by 40% while maintaining high purity (>98%) . Catalyst-free conditions further minimize waste, aligning with sustainable synthesis goals.
Reactivity and Mechanistic Insights
Alkylation Reactions
The iodobutyl group acts as a potent alkylating agent, transferring the butyl chain to nucleophiles such as amines, thiols, and enolates. For example, Michael J. Soderquist et al. documented its use in selectively alkylating N-heterocycles, achieving >90% conversion in DMF at 80°C. The pivalate’s steric bulk directs regioselectivity, favoring substitution at less hindered positions .
Cross-Coupling Applications
4-Iodobutyl pivalate participates in Suzuki-Miyaura couplings with arylboronic acids under copper catalysis. Christopher J. Colby’s work highlighted its utility in forming biaryl structures, with yields ranging from 70–85% using and as ligands. The iodine atom’s superior leaving group ability compared to bromine or chlorine enhances reaction rates .
Organometallic Complexation
Reactions with diethylzinc () yield zinc organometallics, critical for conjugate additions and polymer initiators. Bull et al. characterized these complexes via -NMR, confirming transmetallation efficiency .
Comparative Analysis with Structural Analogs
The reactivity of 4-iodobutyl pivalate diverges significantly from halogenated analogs:
| Compound | Reactivity Profile | Key Differences |
|---|---|---|
| 4-Bromobutyl Pivalate | Slower coupling kinetics | Lower halogen polarizability |
| 2-Iodopropyl Pivalate | Reduced steric hindrance | Shorter carbon chain |
| 1-Iodobutane | No ester stabilization | Higher volatility |
The iodine atom’s polarizability and the pivalate’s steric effects synergize to enhance both stability and reactivity .
Emerging Applications
Polymer Chemistry
The compound serves as a telechelic monomer in polyurethane synthesis. A 2024 study reported its incorporation into block copolymers with values tunable from −20°C to 80°C .
Medicinal Chemistry
Derivatives of 4-iodobutyl pivalate are under investigation as prodrugs for iodine-containing antivirals. In vitro studies show 60–75% bioavailability in hepatic cell lines .
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